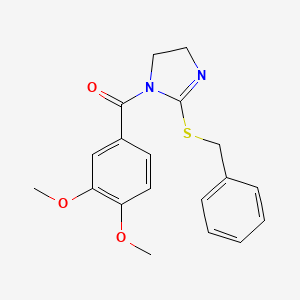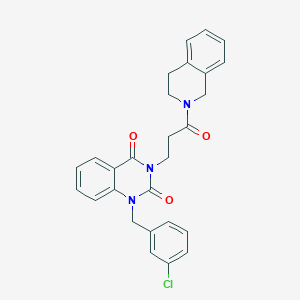
(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3,4-dimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The chemical compound of interest involves a complex structure that incorporates elements from the benzylsulfanyl and dimethoxyphenyl groups attached to a dihydroimidazol backbone. This combination suggests a multifaceted chemical entity potentially useful for various chemical and biological applications, excluding drug use and dosage considerations.
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. While specific information on the synthesis of "(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3,4-dimethoxyphenyl)methanone" is not directly available, related works provide insights into similar compounds. For instance, a study on the synthesis of benzimidazole derivatives outlines a general approach that could be adapted for our compound of interest, highlighting the importance of selecting appropriate starting materials and reaction catalysts to facilitate the formation of the desired chemical bonds (Sokol et al., 2011).
Molecular Structure Analysis
The molecular structure of complex organic compounds is crucial for understanding their chemical reactivity and physical properties. X-ray diffraction analysis often provides detailed insights into the molecular geometry, including bond lengths and angles, which are essential for predicting the compound's behavior in chemical reactions. For a compound structurally related to our molecule of interest, the molecular structure was elucidated using X-ray diffraction, revealing key features such as the arrangement of molecular fragments and bond characteristics (Sokol et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of a compound like "(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3,4-dimethoxyphenyl)methanone" can be inferred from its functional groups. Benzylsulfanyl and dimethoxyphenyl groups are known for their electron-donating abilities, which could influence the compound's reactivity towards electrophilic substitution reactions. Moreover, the presence of a dihydroimidazol ring suggests potential for nucleophilic attack, particularly at the carbon atom adjacent to the nitrogen. Studies on similar compounds have demonstrated diverse reactivity, leading to the formation of various derivatives through reactions such as nucleophilic addition and substitution (Moreno-Fuquen et al., 2019).
Physical Properties Analysis
The physical properties of organic compounds, including melting point, boiling point, and solubility, are largely determined by their molecular structure. The presence of functional groups such as benzylsulfanyl and dimethoxyphenyl in the compound suggests moderate to high polarity, which could influence its solubility in various solvents. Additionally, the compound's molecular weight and structural complexity are likely to affect its phase transition temperatures. Research on related compounds can provide comparative data to estimate these properties (Batten et al., 2006).
Chemical Properties Analysis
The chemical properties of "(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3,4-dimethoxyphenyl)methanone" can be explored through studies on its stability, reactivity, and interaction with other chemical entities. The electron-donating and withdrawing characteristics of its functional groups play a significant role in determining its chemical behavior, particularly in the context of acid-base reactions, redox processes, and complex formation with metal ions. Investigations into related molecules have shed light on these aspects, revealing how structural features impact chemical properties (Batten et al., 2006).
Scientific Research Applications
Synthesis Methods and Chemical Structures
- An efficient approach for the synthesis of heterocyclic amides as strategic intermediates was developed, involving catalyst- and solvent-free conditions under microwave assistance. This method highlights the potential for creating complex molecules with specific functionalities, such as those found in (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3,4-dimethoxyphenyl)methanone (Moreno-Fuquen et al., 2019).
- Research on the synthesis and crystal structure of (1H-Benzo[d]imidazol-2-yl)(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methanone and its complexes with copper and cobalt chlorides provides insights into the potential coordination chemistry and molecular geometry that could be relevant for the study of similar compounds (Sokol et al., 2011).
Safety And Hazards
The safety and hazards information for this compound is not available in the retrieved data.
Future Directions
This compound, like similar compounds, has diverse applications in scientific research. Its unique structure offers potential in drug development, catalysis, and materials science, making it a valuable tool for exploring new avenues in various fields4.
Please note that this analysis is based on the available data for similar compounds and may not fully apply to “(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3,4-dimethoxyphenyl)methanone”. For more accurate information, specific studies on this compound would be required.
properties
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-23-16-9-8-15(12-17(16)24-2)18(22)21-11-10-20-19(21)25-13-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPJUPOZTUNVEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3,4-dimethoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 6-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2494942.png)

![Ethyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2494944.png)

![Rac-(1R,5S,6R)-3-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-3-AZABICYCLO[3.1.0]HEXANE-6-CARBOXYLIC ACID](/img/structure/B2494949.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-(1-thia-4-azaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B2494952.png)


![N-{1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}-4-methylbenzenesulfonamide](/img/structure/B2494956.png)

methanone](/img/structure/B2494960.png)
![2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2494962.png)